molecular formula C21H20N4O2 B5777963 ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5777963
M. Wt: 360.4 g/mol
InChI Key: MZXZFEKXVLHCCJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with an ethyl ester at position 3, an amino group at position 2, and a 2-ethylphenyl group at position 1. This structural framework is associated with diverse applications, including corrosion inhibition, pharmaceutical screening, and materials science.

Properties

IUPAC Name

ethyl 2-amino-1-(2-ethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-3-13-9-5-8-12-16(13)25-19(22)17(21(26)27-4-2)18-20(25)24-15-11-7-6-10-14(15)23-18/h5-12H,3-4,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXZFEKXVLHCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diaminobenzene derivatives with suitable carbonyl compounds in the presence of catalysts can yield quinoxaline derivatives . The reaction conditions often involve refluxing in solvents like ethanol or THF, with catalysts such as palladium or phosphate-based heterogeneous catalysts .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of catalysts and solvents is crucial to optimize the reaction conditions and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a molecular formula of C15H16N4O3C_{15}H_{16}N_4O_3 and a molecular weight of 300.31 g/mol. Its structure includes a pyrroloquinoxaline core, which is known for its diverse biological activities. The compound's unique structural features contribute to its potential efficacy in various applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives, including this compound. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have shown effectiveness against several cancer cell lines, including breast and lung cancer cells, suggesting a promising avenue for cancer therapy development .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have reported that certain pyrroloquinoxaline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests a potential role in developing new antibiotics to combat resistant strains .

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrroloquinoxaline derivatives for their anticancer properties. This compound was among the compounds tested, showing IC50 values indicating potent activity against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Research presented at an international conference on antimicrobial agents highlighted the effectiveness of this compound against resistant bacterial strains. The study utilized disk diffusion methods to assess antibacterial activity, revealing promising results that warrant further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. In cancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The pyrrolo[2,3-b]quinoxaline scaffold is highly modular, with substituents at positions 1 and 3 significantly influencing molecular properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Compositional Comparison
Compound Name Substituent at 1-position Molecular Formula Molecular Weight (g/mol) Elemental Analysis (Calcd) Key Applications/Notes
Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate* 2-ethylphenyl C23H22N4O2 394.45 C: 70.05%; H: 5.62%; N: 14.20% Inferred from analogues; potential screening candidate
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl C19H24N4O2 340.43 No application data reported
Methyl 2-amino-1-(4-(ethoxycarbonyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(ethoxycarbonyl)phenyl C24H20N4O4 452.44 Electron-withdrawing group; stability focus
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-dichlorophenyl C21H16Cl2N4O2 439.28 Halogenated substituent; possible bioactivity
Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2,5-dimethylphenyl C23H22N4O2 394.45 Screening compound for drug discovery
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile 4-aminophenyl (carbonitrile) C18H13N5 299.33 Corrosion inhibitor (91% efficiency)

Functional Group Impact on Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-ethylphenyl group (target compound) is moderately electron-donating, enhancing solubility in non-polar solvents compared to halogenated derivatives like the 3,5-dichlorophenyl analogue . Amino groups (e.g., 4-aminophenyl in ) improve adsorption on metal surfaces, critical for corrosion inhibition.
  • Ester vs. Carbonitrile Functional Groups :

    • The ethyl ester in the target compound offers hydrolytic stability under neutral conditions, whereas the carbonitrile group in facilitates stronger adsorption on steel surfaces via lone-pair interactions .

Biological Activity

Ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the class of pyrroloquinoxalines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2

This compound features a pyrrolo[2,3-b]quinoxaline backbone with an ethyl group and an amino group that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrroloquinoxalines in cancer therapy. For instance, derivatives of quinoxaline have shown significant anticancer properties with IC50 values in the low micromolar range against various cancer cell lines.

Case Studies

  • Antitumor Efficacy
    • In a study focusing on quinoxaline derivatives, one derivative exhibited IC50 values of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cells. These values were comparable to the reference drug doxorubicin, which had an IC50 of 3.23 µg/mL .
  • Mechanism of Action
    • The anticancer activity has been attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including inhibition of topoisomerases and modulation of cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
  • Amino Group : The amino group plays a critical role in binding interactions with cellular targets, enhancing its efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic routes:

  • Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic or basic conditions.
  • Cyclization : Following initial reactions, cyclization steps are employed to form the pyrroloquinoxaline framework .

Biological Assays and Results

Assay Type Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
Anticancer ActivityHCT-1161.9Doxorubicin3.23
MCF-72.3

Q & A

Q. What are the primary synthetic routes for ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can reaction yields be optimized?

The compound is synthesized via cyclocondensation or nucleophilic addition reactions. For example, analogous pyrroloquinoxaline derivatives are prepared by reacting ethyl pyrrole-2-carboxylate precursors with substituted carbonyl chlorides under reflux conditions. Yields vary significantly (23–45%) depending on substituents and reaction conditions . Optimization strategies include:

  • Temperature control : Prolonged heating (>12 hours) at 60–80°C improves cyclization efficiency.
  • Catalyst screening : Triethylamine (Et₃N) is commonly used to deprotonate intermediates and accelerate nucleophilic attack .
  • Purification : Crude products are often used without further characterization, but column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. What spectroscopic methods are critical for characterizing this compound, and how are key spectral features interpreted?

Key techniques include:

  • ¹H NMR : Peaks at δ 12.52 ppm (s, 1H) indicate NH protons in pyrrole rings, while aromatic protons appear as multiplets (δ 7.20–7.57 ppm). Ethyl ester groups are confirmed by quartets (δ 4.27 ppm, J=7.2 Hz) and triplets (δ 1.32 ppm) .
  • ESI-MS : Molecular ion peaks (e.g., m/z 402.2 [M+1]⁺) confirm molecular weight and fragmentation patterns .
  • IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .

Q. How are structural analogs of this compound designed to explore structure-activity relationships (SAR)?

Analog design focuses on modifying:

  • Aryl substituents : Replacing the 2-ethylphenyl group with halogenated or methoxy-substituted aryl rings to assess electronic effects.
  • Ester groups : Substituting ethyl with methyl or tert-butyl esters to study steric influences .
  • Pyrrole/quinoxaline cores : Introducing fused heterocycles (e.g., pyridine) to enhance π-π stacking interactions .

Advanced Research Questions

Q. What mechanistic insights explain the site selectivity observed in nucleophilic addition reactions during synthesis?

Site selectivity arises from electronic and steric factors:

  • Electron-deficient carbonyl carbons (e.g., from 3-fluoro-2-iodobenzoyl chloride) are more reactive toward nucleophilic attack by pyrrole amines.
  • Steric hindrance : Bulky substituents on the carbonyl chloride direct addition to less hindered positions . Computational studies (DFT) can map charge distribution and transition states to predict regioselectivity.

Q. How can computational modeling (e.g., molecular docking, DFT) predict the compound’s potential biological targets?

  • Molecular docking : Screen against targets like DNA gyrase (common in fluoroquinolones) using software like AutoDock. Focus on binding affinity to the ATPase domain .
  • DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and reactivity indices .

Q. What strategies resolve contradictions in reported synthetic yields for analogous pyrroloquinoxaline derivatives?

Discrepancies in yields (e.g., 23% vs. 45% for similar reactions) are addressed by:

  • Reagent purity : Use freshly distilled carbonyl chlorides to avoid hydrolysis byproducts.
  • Solvent optimization : Replace DMF with anhydrous THF to minimize side reactions .
  • Catalyst tuning : Replace Et₃N with DBU (1,8-diazabicycloundec-7-ene) for stronger base strength in sterically hindered systems .

Q. How does this compound compare to fluoroquinolone-based antibiotics in terms of mechanism and resistance profiles?

While fluoroquinolones target DNA gyrase, pyrroloquinoxalines may inhibit kinases or proteases due to their extended π-conjugated systems. Resistance profiles can be tested via:

  • Minimum inhibitory concentration (MIC) assays against E. coli or S. aureus.
  • Mutant selection window (MSW) analysis to assess resistance development risk .

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